molecular formula C6H5NNaO2 B1629969 Phenol, 4-nitroso-, sodium salt CAS No. 823-87-0

Phenol, 4-nitroso-, sodium salt

Cat. No.: B1629969
CAS No.: 823-87-0
M. Wt: 146.10 g/mol
InChI Key: FRVPLXUIYJCBII-UHFFFAOYSA-N
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Description

Phenol, 4-nitroso-, sodium salt (CAS 823-87-0) is a nitroso-substituted phenolic compound with the molecular formula C₆H₄NNaO₂. It is synthesized by nitrosation of phenol using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by isolation as the sodium salt . The para-nitroso group (–NO) imparts unique reactivity, making it valuable in organic synthesis, particularly in dye chemistry and pharmaceutical intermediates . Its sodium salt form enhances solubility in polar solvents like ethanol and water, facilitating its use in aqueous reaction systems .

Nitroso compounds are notable for their electrophilic properties, enabling reactions such as cycloadditions and condensations.

Properties

CAS No.

823-87-0

Molecular Formula

C6H5NNaO2

Molecular Weight

146.10 g/mol

IUPAC Name

sodium;4-nitrosophenolate

InChI

InChI=1S/C6H5NO2.Na/c8-6-3-1-5(7-9)2-4-6;/h1-4,8H;

InChI Key

FRVPLXUIYJCBII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=O)O.[Na]

Other CAS No.

823-87-0

physical_description

Liquid

Related CAS

104-91-6 (Parent)

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process leverages the exothermic reaction between phenol, sodium nitrite, and sulfuric or hydrochloric acid. Nitrous acid (HNO$$_2$$), generated in situ from sodium nitrite and mineral acid, reacts with phenol to form p-nitrosophenol. The sodium ion from sodium nitrite and the conjugate base of the mineral acid yield the sodium salt:

$$
\text{C}6\text{H}5\text{OH} + \text{NaNO}2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}4(\text{NO})\text{ONa} + \text{NaHSO}4 + \text{H}_2\text{O}
$$

Key stoichiometric ratios are maintained at 1.2–1.4:1.0:1.2–1.4 (sodium nitrite:phenol:mineral acid) to ensure complete conversion while minimizing excess reagents.

Process Optimization

Critical parameters for maximizing yield and purity include:

Parameter Optimal Range Impact on Reaction
Temperature 0–15°C (ideal: 0–5°C) Prevents tar formation and side reactions; exothermicity managed via cooling systems.
pH <5.0 Stabilizes p-nitrosophenol; avoids alkaline conditions that degrade nitrous acid.
Agitation Rate High Ensures homogeneous mixing and prevents localized pH spikes.
Reaction Medium Sodium salt solution Saturates solution with product, promoting crystallization and inhibiting dissolution.

The reaction medium comprises a sodium sulfate or chloride solution saturated with p-nitrosophenol, which reduces product solubility and accelerates crystallization.

Crystallization and Isolation

Post-reaction, the slurry is cooled to 0–5°C, and crystalline sodium p-nitrosophenolate is separated via centrifugation or filtration. The mother liquor, rich in sodium sulfate or chloride, is partially recycled to maintain medium saturation and reduce waste. Key considerations include:

  • Slurry Density : Kept low (≤20% solids) to ensure fluidity and efficient mixing.
  • Moisture Control : Final product is dried to ≤6.5% free moisture, with residual mother liquor removed to prevent contamination.

Challenges and Mitigation Strategies

Tar Formation

Prolonged exposure to acidic or alkaline conditions promotes tar formation via oligomerization of nitroso intermediates. The patented process mitigates this by:

  • Maintaining pH 4–5, aligning with the compound’s natural acidity.
  • Rapid reagent addition and agitation to prevent localized excesses.

Reagent Purity

Impurities in phenol or sodium nitrite (e.g., meta-cresol) lead to byproducts. Pre-treatment steps such as distillation or recrystallization are recommended for raw materials.

Industrial-Scale Production

Large-scale synthesis adopts continuous flow reactors to enhance reproducibility. A typical workflow involves:

  • Reagent Preparation : Phenol is liquefied (88% purity) to ensure complete dissolution in the aqueous phase.
  • Continuous Mixing : Sodium nitrite and mineral acid are co-fed into the reaction chamber with recycled mother liquor.
  • In-Line Cooling : Jacketed reactors or cooling coils maintain temperature ≤5°C.
  • Automated pH Adjustment : Feedback systems modulate acid/nitrite feed rates to stabilize pH.

Comparative Analysis of Methodologies

While direct nitrosation dominates industrial production, alternative pathways face limitations:

Method Advantages Disadvantages
Direct Nitrosation High yield (≥85%); Scalable Requires precise temperature/pH control
Diazotization-Hydrolysis Applicable to substituted phenols Low efficiency for nitroso derivatives; Complex steps

Physicochemical Considerations

Sodium p-nitrosophenolate’s stability is influenced by:

  • Hydration State : The dihydrate form (C$$6$$H$$4$$NNaO$$2$$·2H$$2$$O) is preferred for storage due to reduced hygroscopicity.
  • Light Sensitivity : Degrades under UV exposure; amber glass containers are recommended.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-nitroso-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Phenol, 4-nitroso-, sodium salt serves as a crucial intermediate in organic synthesis. Its phenolate group facilitates various substitution reactions, making it valuable in producing pharmaceuticals, dyes, and agrochemicals. Key applications include:

  • Synthesis of Nitro-Substituted Aromatic Compounds : The compound is instrumental in synthesizing nitro-substituted derivatives which are vital in drug development and agrochemical production .
  • Electrophilic Aromatic Substitution : The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Biological Research

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains, suggesting possible applications in developing antimicrobial agents.
  • Antioxidant Activity : The compound is under investigation for its antioxidant properties, which may contribute to therapeutic applications in preventing oxidative stress-related diseases.

Industrial Applications

This compound is utilized in several industrial processes:

  • Corrosion Inhibition : It can form protective films on metal surfaces, providing resistance against corrosion in aggressive environments .
  • Dyes and Pigments Production : The compound is involved in manufacturing dyes and pigments due to its ability to undergo various chemical transformations.

Chemical Reactions and Mechanisms

The compound undergoes several significant chemical reactions:

  • Oxidation : The nitroso group can be oxidized to yield nitro compounds such as 4-nitrophenol.
  • Reduction : It can be reduced to form hydroxylamines.
  • Substitution Reactions : Electrophilic reagents can react with the phenolic hydroxyl group leading to a variety of substituted phenols.

Case Study 1: Synthesis of Paracetamol

A notable application of this compound is its role as an intermediate in the synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide). The nitrosation of phenol leads to the formation of this important pharmaceutical compound, showcasing the utility of nitroso derivatives in drug synthesis .

Case Study 2: Kinetic Studies on Nitrosation

Recent kinetic studies have investigated the reaction mechanisms involving sodium nitrite and neurotransmitters like L-tyrosine. These studies utilized UV-visible spectroscopy to monitor reaction rates and product formation, highlighting the relevance of nitroso compounds in biochemical pathways .

Mechanism of Action

The mechanism of action of Phenol, 4-nitroso-, sodium salt involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo nitrosation reactions, forming nitrosamines or nitrosothiols, which can affect cellular signaling pathways. These interactions can lead to changes in cellular functions and have potential therapeutic or toxicological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Phenol, 4-nitroso-, Sodium Salt and Analogues
Property This compound 4-Nitrosoantipyrine 1-Nitroso-2-naphthol 4-Nitrosoresorcinol sodium salt
Synthesis Nitrosation of phenol Nitrosation of antipyrine Nitrosation of 2-naphthol Nitrosation of resorcinol
Solubility High in ethanol/water Soluble in ethanol Low in water Similar to 4-nitroso phenol
ESR Spectral Data Single iminoxy radical (~303 ppm) N/A Dual isomers (Z/E, 2.7–3.1 mT) N/A
Key Applications Dye synthesis Anti-inflammatory drugs Metal chelation, dyes Chelation, intermediates
Toxicity Profile Potential carcinogen Lower toxicity Suspected carcinogen Limited data

Reactivity and Functional Differences

  • Electrophilic Behavior: The para-nitroso group in this compound facilitates electrophilic substitution reactions, such as coupling with cyanine dyes to form aza-styryl derivatives . In contrast, 1-nitroso-2-naphthol exhibits dual reactivity due to steric effects from the naphthalene ring, forming Z- and E-type iminoxy radicals detectable via ESR .

Spectral and Analytical Differences

  • ESR Spectroscopy: this compound produces a single iminoxy radical with a hyperfine coupling constant of ~303 ppm, whereas nitroso-naphthols exhibit split signals due to Z/E isomerism .
  • UV-Vis Absorption: In ethanol, this compound-derived cyanine dyes show distinct λmax values compared to nitroso-naphthol derivatives, though exact data are protocol-dependent .

Industrial and Pharmaceutical Relevance

  • Dye Chemistry: this compound is critical in synthesizing bis-aza-styryl cyanine dyes, which exhibit intense absorption bands for optical applications .
  • Pharmaceuticals: 4-Nitrosoantipyrine derivatives demonstrate reduced toxicity compared to this compound, making them preferable in drug design .
  • Environmental Impact: Both this compound and nitroso-naphthols require careful handling due to risks of forming carcinogenic N-nitroso compounds in wastewater .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-nitroso-, sodium salt
Reactant of Route 2
Phenol, 4-nitroso-, sodium salt

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